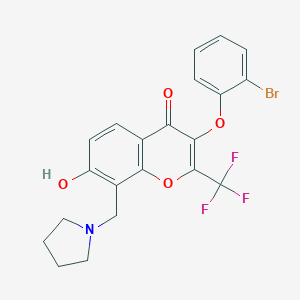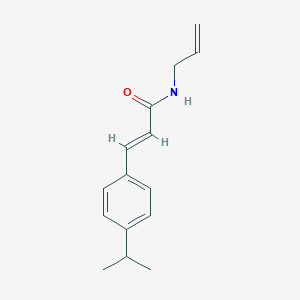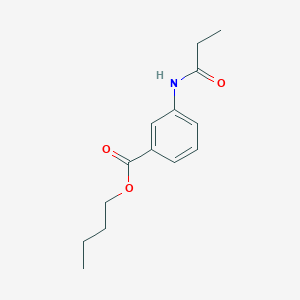
N-(4-chlorophenyl)-2-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-propoxybenzamide, commonly known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives and is primarily used as a research tool to investigate the mechanisms of action of various biological processes.
作用機序
CPB exerts its effects by binding to specific receptors in the body, including the cannabinoid receptor CB1 and CB2. It has been shown to have agonistic effects on these receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
CPB has been shown to have various biochemical and physiological effects, including the modulation of cell proliferation, apoptosis, and inflammation. It has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of CPB is its high potency and specificity, making it an ideal research tool for investigating the mechanisms of action of various biological processes. However, the high cost of synthesis and limited availability of the compound can be a significant limitation for lab experiments.
将来の方向性
There are several potential future directions for research on CPB, including investigating its potential applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to develop more cost-effective synthesis methods.
合成法
CPB can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-propoxybenzoic acid in the presence of a coupling reagent. The reaction is typically carried out under reflux conditions in a suitable solvent, such as dichloromethane or ethyl acetate.
科学的研究の応用
CPB has been extensively used in scientific research to investigate the mechanisms of action of various biological processes. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
製品名 |
N-(4-chlorophenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-11-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19) |
InChIキー |
RIRQEOPFUFXORZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)


![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)



![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)

